molecular formula C20H24O3 B124935 6beta-Hydroxy-ethinylestradiol CAS No. 56324-28-8

6beta-Hydroxy-ethinylestradiol

Cat. No. B124935
CAS RN: 56324-28-8
M. Wt: 312.4 g/mol
InChI Key: XFBUZQAUNLRYCT-ZPNQOMQUSA-N
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Description

6beta-Hydroxy-ethinylestradiol is a derivative of ethinylestradiol . Ethinylestradiol (EE) is an estrogen medication widely used in birth control pills in combination with progestins . It has been used for various indications such as the treatment of menopausal symptoms, gynecological disorders, and certain hormone-sensitive cancers .


Molecular Structure Analysis

The molecular structure of 6beta-Hydroxy-ethinylestradiol can be analyzed using 3D visualization programs like VESTA or Visual Molecular Dynamics (VMD) package . These tools can provide a detailed view of the molecule’s structure.


Physical And Chemical Properties Analysis

6beta-Hydroxy-ethinylestradiol has an empirical formula of C20H24O3 and a molecular weight of 312.40 . It is a pharmaceutical analytical impurity (PAI) and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Drug Metabolism and Pharmacokinetics

Research has extensively investigated the pharmacokinetic properties of 17α-Ethinylestradiol (EE), highlighting its extensive metabolism through pathways such as sulfation, oxidation, glucuronidation, and the role of Cytochrome P450 (CYP) enzymes in these processes. These studies are critical for understanding drug-drug interactions, especially for oral contraceptives containing ethinylestradiol, and can provide a foundation for examining the specific metabolism of 6beta-Hydroxy-ethinylestradiol and its implications in pharmacokinetic models (Zhang et al., 2007).

Environmental Impact

The presence of ethinylestradiol (EE2) and its metabolites, including potentially 6beta-Hydroxy-ethinylestradiol, in the environment has raised concerns due to their endocrine-disrupting capabilities. Studies have documented the widespread effects of EE2 on fish populations, emphasizing the need for effective wastewater treatment methods to mitigate these impacts. This area of research is crucial for developing strategies to reduce the environmental footprint of synthetic estrogens and understanding the ecological role of their metabolites (Klaic & Jirsa, 2022).

Clinical Implications in Hormonal Therapies

Research on various hormonal therapies, including oral contraceptives and treatments for conditions such as premenstrual dysphoric disorder (PMDD), provides insights into the clinical significance of synthetic estrogens like ethinylestradiol. Understanding the metabolism and pharmacological interactions of these compounds, including their metabolites like 6beta-Hydroxy-ethinylestradiol, is essential for optimizing therapeutic outcomes and minimizing adverse effects. This knowledge contributes to the safe and effective use of hormonal therapies in clinical practice (de Berardis et al., 2007).

Safety And Hazards

6beta-Hydroxy-ethinylestradiol is classified as Aquatic Acute 1, Aquatic Chronic 1, Carc. 2, Lact., and Repr. 1A . It is considered hazardous and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

(6R,8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,6,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,4-5,10,14-15,17-18,21-23H,6-9,11H2,2H3/t14-,15-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBUZQAUNLRYCT-ZPNQOMQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CC(C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)C[C@H](C4=C3C=CC(=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204867
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Hydroxy-ethinylestradiol

CAS RN

56324-28-8
Record name 6beta-Hydroxy-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056324288
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6beta-Hydroxy-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6β-Hydroxy Ethynyl Estradiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 6.BETA.-HYDROXY-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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